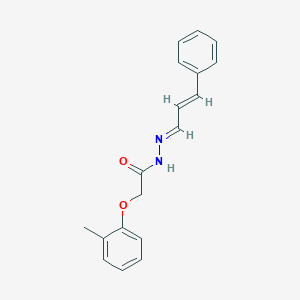![molecular formula C24H20N2O4S B11692584 (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-5-(4-Hydroxybenzyliden)-3-(2-Methoxyphenyl)-2-[(2-Methoxyphenyl)imino]-1,3-Thiazolidin-4-on ist eine komplexe organische Verbindung, die zur Thiazolidinon-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinon-Ring, eine Hydroxybenzyliden-Gruppe und zwei Methoxyphenyl-Gruppen umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z,5Z)-5-(4-Hydroxybenzyliden)-3-(2-Methoxyphenyl)-2-[(2-Methoxyphenyl)imino]-1,3-Thiazolidin-4-on beinhaltet typischerweise die Kondensation geeigneter Aldehyde und Amine mit Thiazolidinon-Derivaten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie p-Toluolsulfonsäure oder Essigsäure. Die Reaktion wird in der Regel unter Rückflussbedingungen durchgeführt, um eine vollständige Kondensation und Bildung des gewünschten Produkts sicherzustellen.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Synthesemethoden zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
(2Z,5Z)-5-(4-Hydroxybenzyliden)-3-(2-Methoxyphenyl)-2-[(2-Methoxyphenyl)imino]-1,3-Thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxybenzyliden-Gruppe kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Die Imin-Gruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die Methoxy-Gruppen können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-Butoxid (KOtBu) können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel würde die Oxidation der Hydroxybenzyliden-Gruppe Chinone ergeben, während die Reduktion der Imin-Gruppe Amine erzeugen würde.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Vorläufer für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.
Biologie: Die Verbindung zeigt antimikrobielle und antimykotische Eigenschaften, was sie zu einem Kandidaten für die Entwicklung neuer Antibiotika macht.
Medizin: Forschungen haben gezeigt, dass es als entzündungshemmendes und krebshemmendes Mittel eingesetzt werden kann.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (2Z,5Z)-5-(4-Hydroxybenzyliden)-3-(2-Methoxyphenyl)-2-[(2-Methoxyphenyl)imino]-1,3-Thiazolidin-4-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es die Aktivität von Enzymen hemmen, die an Entzündungen und der Proliferation von Krebszellen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an spezifische Rezeptoren und Enzyme zu binden, ihre normale Funktion zu stören und zu therapeutischen Wirkungen zu führen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-methoxyphenylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the imino group may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
(2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu (2Z,5Z)-5-(4-Hydroxybenzyliden)-3-(2-Methoxyphenyl)-2-[(2-Methoxyphenyl)imino]-1,3-Thiazolidin-4-on gehören auch andere Thiazolidinon-Derivate. Diese Verbindungen teilen sich den Thiazolidinon-Ring, unterscheiden sich aber in ihren Substituenten, was ihre chemischen und biologischen Eigenschaften erheblich beeinflussen kann. Zum Beispiel:
(2Z,5Z)-5-(4-Hydroxybenzyliden)-3-Phenyl-2-[(2-Methoxyphenyl)imino]-1,3-Thiazolidin-4-on: Ähnliche Struktur, aber mit anderen Substituenten, was zu Variationen in der Aktivität und den Anwendungen führt.
(2Z,5Z)-5-(4-Hydroxybenzyliden)-3-(4-Methoxyphenyl)-2-[(2-Methoxyphenyl)imino]-1,3-Thiazolidin-4-on: Ein weiteres Derivat mit möglichen Unterschieden in der Reaktivität und den biologischen Wirkungen.
Diese Vergleiche heben die Einzigartigkeit von (2Z,5Z)-5-(4-Hydroxybenzyliden)-3-(2-Methoxyphenyl)-2-[(2-Methoxyphenyl)imino]-1,3-Thiazolidin-4-on hervor, insbesondere in Bezug auf seine spezifischen Substituenten und deren Auswirkungen auf seine Eigenschaften und Anwendungen.
Eigenschaften
Molekularformel |
C24H20N2O4S |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O4S/c1-29-20-9-5-3-7-18(20)25-24-26(19-8-4-6-10-21(19)30-2)23(28)22(31-24)15-16-11-13-17(27)14-12-16/h3-15,27H,1-2H3/b22-15-,25-24? |
InChI-Schlüssel |
KPNMKLBBPBUSOP-IBORXNHRSA-N |
Isomerische SMILES |
COC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)O)/S2)C4=CC=CC=C4OC |
Kanonische SMILES |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C=C3)O)S2)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)

![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)

![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11692579.png)
